molecular formula C12H18N4O2 B13617953 tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate

Cat. No.: B13617953
M. Wt: 250.30 g/mol
InChI Key: ZZDBKBPAPRDTNM-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core with an amino substituent at position 2 of the pyrimidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry, particularly as a precursor for kinase inhibitors or nucleotide analogs, due to its hydrogen-bonding capabilities and structural rigidity .

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)carbamate

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-9-5-4-8-7(9)6-14-10(13)15-8/h6,9H,4-5H2,1-3H3,(H,16,17)(H2,13,14,15)

InChI Key

ZZDBKBPAPRDTNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC(=NC=C12)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Attributes :

  • Core Structure : Cyclopenta[d]pyrimidine (5-membered cyclopentane fused to a 6-membered pyrimidine).
  • Functional Groups: 2-Amino substitution on pyrimidine, Boc-protected amine.
  • Molecular Formula : Estimated as C₁₂H₁₆N₄O₂ (MW ≈ 248.28 g/mol).

Comparative Analysis with Structurally Related Compounds

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

Structural Differences :

  • Substituents: Fluorine (C-5), hydroxy (C-4), methyl (C-6), and methylcarbamate (C-2) groups on a monocyclic pyrimidine ring.
  • Molecular Formula : C₁₁H₁₆FN₃O₃ (MW = 257.26 g/mol) .

Property Comparison :

Property Target Compound Fluoro-Hydroxy-Methyl Analog
Ring System Bicyclic (cyclopenta-pyrimidine) Monocyclic pyrimidine
Electron Effects Amino group (H-bond donor) Fluorine (electron-withdrawing), hydroxy (H-bond donor/acceptor)
Metabolic Stability Moderate (Boc protection) Higher (fluoro group blocks oxidation)
Applications Kinase inhibitor intermediates Antiviral or antibacterial agents

Key Insight : The fluorinated analog exhibits enhanced metabolic stability due to fluorine’s electronegativity, while the target compound’s fused ring system offers conformational rigidity for target binding .

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)

Structural Differences :

  • Core Structure : Bicyclo[2.2.1]heptane with an embedded aza group (nitrogen at position 2).
  • Functional Groups : Boc-protected amine at C-3.

Property Comparison :

Property Target Compound Aza-Bicyclo Heptane Analog
Ring Rigidity Moderate (5-membered fusion) High (bridged bicyclic system)
Steric Environment Open due to cyclopentane Constrained by bicyclo framework
Bioavailability Variable Improved CNS penetration potential
Synthetic Complexity Moderate High (requires specialized cyclization)

Key Insight : The aza-bicyclo analog’s rigid structure may enhance binding affinity in neurological targets, whereas the target compound’s pyrimidine core is better suited for nucleotide mimicry .

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

Structural Differences :

  • Core Structure : Bicyclo[2.2.2]octane with a formyl group at C-4.
  • Functional Groups : Boc-protected amine.

Property Comparison :

Property Target Compound Formyl-Bicyclo Octane Analog
Reactivity Amino group (nucleophilic) Formyl group (electrophilic)
Solubility Moderate (polar Boc group) Lower (hydrophobic bicyclo core)
Applications Drug intermediates Crosslinking or bioconjugation

Key Insight : The formyl group in the analog enables bioconjugation applications, contrasting with the target compound’s focus on hydrogen-bond-driven biological interactions .

Biological Activity

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate is a synthetic compound characterized by its unique cyclopenta[d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O₂
Molecular Weight250.30 g/mol
IUPAC Nametert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)carbamate
Density1.23 ± 0.1 g/cm³ (Predicted)
pKa11.25 ± 0.20 (Predicted)

The compound's structure includes a tert-butyl group , an amino group , and a cyclopenta[d]pyrimidine ring , contributing to its potential biological activity and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to alterations in enzyme activity or receptor functions, which may result in various pharmacological effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that are crucial for cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities in vitro:

  • Antifibrotic Activity : Studies have shown that derivatives of this compound can inhibit collagen synthesis and reduce the expression of fibrotic markers such as COL1A1 and α-SMA in liver fibrosis models .
  • Cytotoxicity : The compound has demonstrated varying levels of cytotoxicity against different cancer cell lines, suggesting potential as an anticancer agent .

Comparative Studies

When compared to similar compounds, such as tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate and tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)carbamate, this compound shows unique reactivity profiles and biological effects due to its distinct structural features.

Study on Antifibrotic Effects

A recent study investigated the antifibrotic properties of this compound in hepatic fibrosis models. The results indicated a dose-dependent reduction in collagen production and expression of fibrotic markers when treated with this compound. The study concluded that the compound could serve as a promising candidate for treating liver fibrosis due to its ability to modulate key signaling pathways involved in fibrosis progression .

Evaluation of Cytotoxicity

In another study evaluating the cytotoxic effects against various cancer cell lines, this compound exhibited selective cytotoxicity. The IC50 values were determined through fluorometric assays that monitored cell viability post-treatment. The findings suggested that modifications to the compound's structure could enhance its anticancer efficacy .

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